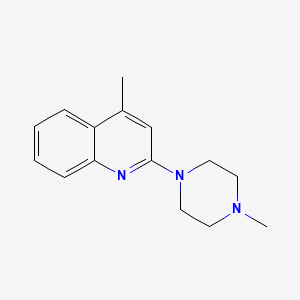

4-Methyl-2-(4-methylpiperazin-1-yl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

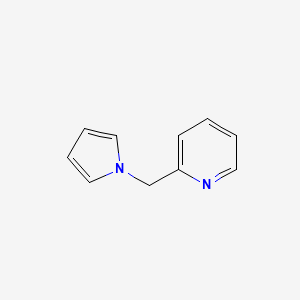

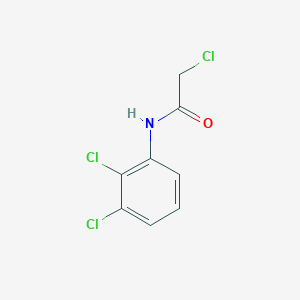

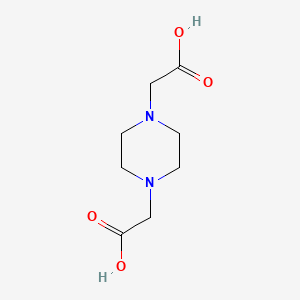

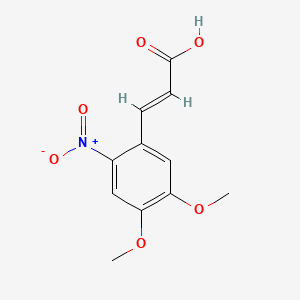

“4-Methyl-2-(4-methylpiperazin-1-yl)quinoline” is a chemical compound with the molecular formula C15H19N3. It has a molecular weight of 241.34 . This compound belongs to the class of quinolines, which are heterocyclic compounds with a wide range of applications in medicinal and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, including “4-Methyl-2-(4-methylpiperazin-1-yl)quinoline”, has been a subject of interest in recent years due to their significant biological activities . Various methods have been reported for the synthesis of quinoline derivatives, including microwave-assisted processes, one-pot reactions, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(4-methylpiperazin-1-yl)quinoline” consists of a quinoline core with a methyl group at the 4-position and a 4-methylpiperazine group at the 2-position . Further topological analysis and reactivity study of similar quinoline derivatives have been reported .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

4-Methyl-2-(4-methylpiperazin-1-yl)quinoline has been utilized in the design of ligands for the human histamine H4 receptor (H4R). Notably, certain derivatives, such as 6,7-dichloro 3-(4-methylpiperazin-1-yl)quinoxalin-2(1 H)-one (VUF 10214, 57) and 2-benzyl-3-(4-methyl-piperazin-1-yl)quinoxaline (VUF 10148, 20), were identified as potent H4R ligands with nanomolar affinities. These compounds, particularly compound 57, demonstrated significant anti-inflammatory properties in vivo, showcasing their potential in inflammation-related therapeutic applications (Smits et al., 2008).

Spectroscopic and Docking Studies

In-depth spectroscopic and computational studies have been performed on compounds including 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione. These studies encompassed methods like single-crystal X-ray crystallography, various forms of spectroscopy (FT-IR, NMR, UV-Visible), and Density Functional Theory (DFT) calculations. The molecule's reactive sites for electrophilic and nucleophilic attacks were identified, and molecular docking studies were conducted to elucidate biological activity, particularly in human serum albumin (HSA) binding, providing valuable insights into the compound's interactive dynamics with biomolecules (Murugesan et al., 2021).

Anticancer Activity

Compounds derived from 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline have been evaluated for their anticancer properties. A comparative analysis revealed that certain derivatives with specific heteroaromatic substituents displayed a high level of anticancer activity, highlighting the importance of structural modification on the biological activity of these compounds. These findings are crucial for the ongoing development of anticancer drugs, indicating that the nature of heterocyclic substituents significantly influences the activity and specificity of these compounds (Konovalenko et al., 2022).

Application in Malaria Chemotherapy

A novel derivative, specifically a 4-aminoquinoline derivative, was identified for preclinical development as a potent agent against chloroquine-resistant malaria parasites. The compound exhibited curative activity and was selected based on comprehensive structure-activity relationship (SAR) studies. It also displayed promising in vitro and in vivo activity against experimental malaria models, along with favorable drug-like properties based on ADME (absorption, distribution, metabolism, and excretion) parameters, marking a significant step in malaria chemotherapy (Dola et al., 2016).

Zukünftige Richtungen

The future directions for “4-Methyl-2-(4-methylpiperazin-1-yl)quinoline” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the significant biological activities of quinoline derivatives, there is potential for the development of new pharmaceutical compounds .

Eigenschaften

IUPAC Name |

4-methyl-2-(4-methylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-12-11-15(18-9-7-17(2)8-10-18)16-14-6-4-3-5-13(12)14/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJPYTKAMYVLFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353643 |

Source

|

| Record name | 4-methyl-2-(4-methylpiperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666590 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Methyl-2-(4-methylpiperazin-1-yl)quinoline | |

CAS RN |

100949-89-1 |

Source

|

| Record name | 4-methyl-2-(4-methylpiperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde](/img/structure/B1361804.png)

![Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B1361805.png)